Diphosphoryl chloride

Catalog No.
S1491264
CAS No.
13498-14-1
M.F
Cl4O3P2
M. Wt
251.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphosphoryl chloride

CAS Number

13498-14-1

Product Name

Diphosphoryl chloride

Molecular Formula

Cl4O3P2

Molecular Weight

251.8 g/mol

InChI

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6

InChI Key

CNTIXUGILVWVHR-UHFFFAOYSA-N

SMILES

O=P(OP(=O)(Cl)Cl)(Cl)Cl

Synonyms

Pyrophosphoryl Chloride; Phosphorodichloridic Anhydride; Phosphorus Chloride Oxide; Pyrophosphoryl Tetrachloride; Tetrachloropyrophosphoric Acid

Canonical SMILES

O=P(OP(=O)(Cl)Cl)(Cl)Cl

The exact mass of the compound Diphosphoryl tetrachloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphosphoryl chloride (CAS 13498-14-1), also recognized as pyrophosphoryl chloride, is a highly reactive, moisture-sensitive inorganic anhydride utilized as a specialized phosphorylating and chlorinating agent . In industrial and laboratory procurement, it is primarily sourced for its role in the regioselective phosphorylation of nucleosides, the synthesis of organophosphorus flame retardants, and as a critical reagent in the production of active pharmaceutical ingredients such as quetiapine . Unlike standard phosphorus halides, its unique P-O-P structural framework provides distinct thermodynamic and kinetic profiles during nucleophilic attack, making it an essential precursor when mainstream reagents fail to achieve target selectivity or yield in complex organic syntheses .

Defaulting to phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5) for phosphorylation often compromises process efficiency and product purity [1]. While POCl3 is a ubiquitous and cost-effective phosphorylating agent, its aggressive reactivity frequently leads to the formation of undesired phosphate diesters and triesters, necessitating large molar excesses and complex downstream purification [2]. Furthermore, in the synthesis of sterically hindered or functionally modified nucleosides, POCl3 can yield poor conversion rates or induce unwanted side reactions such as dehydration[1]. Diphosphoryl chloride mitigates these issues by acting as a highly regioselective alternative that suppresses over-phosphorylation and improves overall atom economy in sensitive coupling reactions [2].

Superior Yields in the Monophosphorylation of Iodinated Nucleosides

In the synthesis of functionalized dNTPs for enzymatic applications, the limiting step is often the monophosphorylation of modified nucleosides. A comparative synthesis study demonstrated that for the production of 5-I-dCMP and 7-deaza-7-I-dAMP, pyrophosphoryl chloride significantly outperformed phosphorus oxychloride (POCl3) . When utilizing pyrophosphoryl chloride in the optimized parallel synthesis pathway, researchers achieved the highest conversion rates to the corresponding monophosphates, whereas alternative conditions using POCl3 were less effective for these specific iodinated substrates .

Evidence DimensionMonophosphorylation efficiency of 5-I-dCMP and 7-deaza-7-I-dAMP
Target Compound DataOptimal conversion to monophosphate achieved
Comparator Or BaselinePhosphorus oxychloride (POCl3) in TMP
Quantified DifferenceSignificant improvement in conversion yield for targeted iodinated nucleosides
ConditionsParallel synthesis pathway for functionalized dNTPs

Procuring diphosphoryl chloride is critical for maximizing yields and minimizing purification bottlenecks in the commercial synthesis of functionalized and labeled nucleotides.

Enhanced Reactivity in Vilsmeier-Haack Formylation Reactions

Diphosphoryl chloride serves as a highly efficient reagent for Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds . Research indicates that the anhydride forms excellent formylating reagents in combination with N,N-disubstituted formamides . Compared to standard POCl3, the use of pyrophosphoryl chloride provides a more convenient preparation route and robust yields of the desired formylated products, avoiding some of the harshness and side reactions associated with excess phosphoryl chloride .

Evidence DimensionFormylation reagent efficacy
Target Compound DataForms highly active formylating complexes with N,N-disubstituted formamides
Comparator Or BaselineStandard POCl3-based Vilsmeier reagents
Quantified DifferenceProvides excellent yields and a more convenient preparative route
ConditionsVilsmeier-Haack formylation of nucleophilic aromatic compounds

For process chemists, utilizing diphosphoryl chloride in Vilsmeier reactions can streamline workflows and improve target compound recovery.

Rapid and High-Yield Preparation of Nucleoside Bisphosphates

The preparation of nucleoside 3'(2'),5'-bisphosphates traditionally requires multi-step protection and deprotection strategies. However, the application of pyrophosphoryl chloride enables a simple, rapid, and direct procedure to prepare these bisphosphates from unprotected nucleosides [1]. Studies have shown that this method achieves nearly 70% yield, significantly outperforming conventional linear synthesis pathways that suffer from cumulative yield losses and extended processing times [1].

Evidence DimensionSynthesis yield of nucleoside 3'(2'),5'-bisphosphates
Target Compound DataNearly 70% yield in a direct, rapid procedure
Comparator Or BaselineConventional multi-step protection/deprotection synthesis
Quantified DifferenceElimination of intermediate steps with high direct conversion
ConditionsDirect phosphorylation of unprotected nucleosides

This compound drastically reduces the time and raw material costs associated with synthesizing complex nucleoside bisphosphates.

Synthesis of Functionalized and Labeled dNTPs

Directly following from its superior performance in the monophosphorylation of iodinated nucleosides, diphosphoryl chloride is the reagent of choice for producing modified nucleotides used in enzymatic applications, PCR, and DNA sequencing technologies .

Advanced Vilsmeier-Haack Formylations

In the synthesis of complex pharmaceutical intermediates and agrochemicals, diphosphoryl chloride is utilized alongside N,N-disubstituted formamides to achieve high-yield formylations of nucleophilic aromatic compounds, outperforming standard POCl3 in sensitive contexts.

Reductive Chlorination in API Manufacturing

Diphosphoryl chloride is specifically procured as a reductive chlorination reagent in the commercial synthesis of active pharmaceutical ingredients (APIs) such as the atypical antipsychotic quetiapine, where precise chlorination without over-reaction is required .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13498-14-1

Wikipedia

Diphosphoryl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types